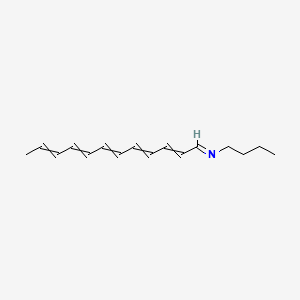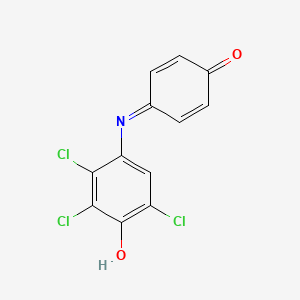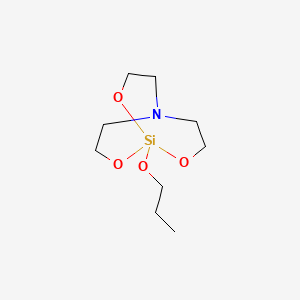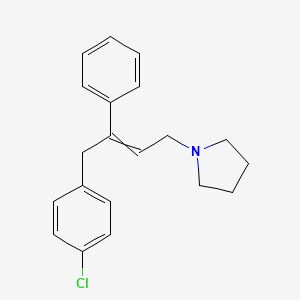
Pyrrobutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrobutamin ist eine antihistaminische und anticholinerge Verbindung. Es ist bekannt für seine Fähigkeit, Histamin-H1-Rezeptoren zu blockieren, was es bei der Behandlung von allergischen Reaktionen wirksam macht. Die chemische Formel für Pyrrobutamin lautet C20H22ClN, und es hat eine molare Masse von 311,85 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Pyrrobutamin beinhaltet die Reaktion von 4-Chlorbenzylchlorid mit Pyrrolidin in Gegenwart einer Base. Die Reaktion erfolgt typischerweise unter Rückflussbedingungen, und das Produkt wird durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden
Die industrielle Produktion von Pyrrobutamin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, und die Reaktionsbedingungen werden für maximale Ausbeute und Reinheit optimiert. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um seine Wirksamkeit und Sicherheit zu gewährleisten .
Wirkmechanismus
Target of Action
Pyrrobutamine is a potent H1-antihistamine . H1-antihistamines interfere with the agonist action of histamine at the H1 receptor .
Mode of Action
As an h1-antihistamine, it likely works by blocking the action of histamine, a substance in the body that causes allergic symptoms .
Biochemical Pathways
This compound is involved in the This compound H1-antihistamine action pathway . This pathway is associated with the attenuation of the inflammatory process in order to treat conditions such as allergic rhinitis, allergic conjunctivitis, and urticaria .
Result of Action
The result of this compound’s action is the attenuation of the inflammatory process, which helps to treat conditions such as allergic rhinitis, allergic conjunctivitis, and urticaria .
Action Environment
Like other drugs, its action and efficacy could potentially be influenced by a variety of factors, including the patient’s overall health, age, diet, and the presence of other medications .
Biochemische Analyse
Biochemical Properties
1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially leading to different biological profiles depending on the spatial orientation of its substituents . This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for its biotransformation and subsequent metabolic effects . Additionally, it can bind to specific receptors, influencing signal transduction pathways and modulating cellular responses.
Cellular Effects
1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors and ion channels . This compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, it affects cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects can result in altered cell function, including changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can act as an enzyme inhibitor or activator, depending on the nature of the interaction and the target enzyme. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine can change over time due to its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity. These temporal effects are important considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes beyond a certain dosage level. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic settings.
Metabolic Pathways
1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity. Additionally, interactions with cofactors and other metabolic enzymes can modulate the compound’s metabolic flux and metabolite levels, contributing to its diverse biological effects.
Transport and Distribution
The transport and distribution of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Binding to plasma proteins can affect its distribution in the bloodstream and its availability to target tissues. The compound’s transport and distribution properties are critical for understanding its pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrrobutamine involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pyrrobutamin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Pyrrobutamin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Pyrrobutamin in seine reduzierten Formen umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Chlor oder Brom.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion zu reduzierten Formen von Pyrrobutamin führen kann .
Wissenschaftliche Forschungsanwendungen
Pyrrobutamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Referenzverbindung in der analytischen Chemie verwendet.
Biologie: Wird auf seine Auswirkungen auf Histaminrezeptoren und seine potenzielle Verwendung bei der Behandlung von allergischen Reaktionen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Allergien und anderen Histamin-bedingten Erkrankungen untersucht.
Industrie: Wird bei der Formulierung pharmazeutischer Produkte und als Standard in Qualitätskontrollprozessen verwendet.
Wirkmechanismus
Pyrrobutamin übt seine Wirkung aus, indem es Histamin-H1-Rezeptoren blockiert und so verhindert, dass Histamin an diese Rezeptoren bindet. Diese Wirkung reduziert die Symptome von allergischen Reaktionen wie Juckreiz, Schwellung und Rötung. Die molekularen Ziele von Pyrrobutamin sind Histamin-H1-Rezeptoren, und die beteiligten Signalwege stehen im Zusammenhang mit der Hemmung von Histamin-vermittelten Reaktionen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Diphenhydramin: Ein weiteres Antihistaminikum mit ähnlichen H1-Rezeptor-blockierenden Eigenschaften.
Chlorpheniramin: Eine Verbindung mit ähnlichen antihistaminischen Wirkungen, aber unterschiedlicher chemischer Struktur.
Promethazin: Ein Antihistaminikum mit zusätzlichen Antiemetika- und Sedativa-Eigenschaften.
Einzigartigkeit
Pyrrobutamin ist einzigartig in seiner spezifischen chemischen Struktur, die zu seinem einzigartigen pharmakologischen Profil beiträgt. Seine Kombination aus antihistaminischen und anticholinergischen Eigenschaften macht es bei der Behandlung einer Reihe von allergischen Symptomen wirksam .
Eigenschaften
CAS-Nummer |
91-82-7 |
|---|---|
Molekularformel |
C20H22ClN |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
1-[(Z)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine |
InChI |
InChI=1S/C20H22ClN/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22/h1-3,6-12H,4-5,13-16H2/b19-12- |
InChI-Schlüssel |
WDYYVNNRTDZKAZ-UNOMPAQXSA-N |
SMILES |
C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Isomerische SMILES |
C1CCN(C1)C/C=C(/CC2=CC=C(C=C2)Cl)\C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
melting_point |
48.5 °C |
| 91-82-7 | |
Verwandte CAS-Nummern |
135-31-9 (phosphate[1:2] salt) 93777-57-2 (naphthalene disulfonate salt/solvate) |
Synonyme |
1-(gamma-p-chlorobenzylcinnamyl)pyrrolidine pirrobutamine pyrrobutamine pyrrobutamine, (Z)-isomer pyrrobutamine, hydrobromide salt, (Z)-isomer pyrrobutamine, phosphate (1:2) salt pyrrobutamine, phosphate (1:2) salt, (E)-isomer pyrrobutamine, phosphate (2:1) salt, (trans)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







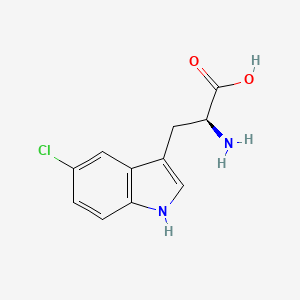
![3-[(2-Fluorophenyl)methyl]-7-(1-imidazolyl)triazolo[4,5-d]pyrimidine](/img/structure/B1217097.png)

![N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B1217102.png)
